1-(3-Fluorophenyl)cyclopent-3-enol
Description
1-(3-Fluorophenyl)cyclopent-3-enol is a cyclopentene derivative featuring a hydroxyl group at the 3-position and a 3-fluorophenyl substituent at the 1-position.
Properties
IUPAC Name |
1-(3-fluorophenyl)cyclopent-3-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11/h1-5,8,13H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUKHGHMHSHCHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1(C2=CC(=CC=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)cyclopent-3-enol can be synthesized through several methods, including the cyclization of 3-fluorophenylacrylic acid or its derivatives. The reaction typically involves the use of strong bases or acids to facilitate the cyclization process. The reaction conditions, such as temperature and solvent choice, play a crucial role in the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions to ensure consistency and quality. The process involves the careful selection of raw materials and catalysts to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
1-(3-Fluorophenyl)cyclopent-3-enol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: 1-(3-Fluorophenyl)cyclopent-3-enone, 1-(3-Fluorophenyl)cyclopentane-1,3-dione.
Reduction: 1-(3-Fluorophenyl)cyclopentanol, 1-(3-Fluorophenyl)cyclopentylamine.
Substitution: Various substituted cyclopent-3-enols depending on the reagents used.
Scientific Research Applications
1-(3-Fluorophenyl)cyclopent-3-enol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.
Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Fluorophenyl)cyclopent-3-enol exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Halogen-Substituted Phenyl Derivatives
- 1-(3-Chlorophenyl)cyclopent-3-enol (hypothetical analogue): The replacement of fluorine with chlorine at the phenyl meta-position introduces greater steric bulk and altered electronic effects (Cl is less electronegative but more polarizable than F). This substitution could reduce metabolic stability compared to the fluorine analogue due to increased susceptibility to enzymatic oxidation . describes a 3-chlorophenyl thiourea derivative, highlighting synthetic routes involving selenylation and cation-exchange chromatography, which may parallel methodologies for synthesizing fluorophenyl analogues .
Fluorophenyl-Substituted Heterocycles
- (5S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid (): This compound shares the cyclopentene core but includes a difluoromethylenyl group and a carboxylic acid moiety. Synthesis involves multi-step purification (e.g., silica gel chromatography, HRMS validation) with yields exceeding 90% .
- GPER-1 Ligand with 3-Fluorophenyl Substituent (): A cyclopentaquinolin derivative with a 3-fluorophenyl group demonstrated high docking scores (−14.67), suggesting fluorine’s role in enhancing target binding through hydrophobic interactions and reduced steric hindrance .
Multi-Fluorinated Derivatives () :
- Compounds such as 5-fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-(methylamino)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one (MW: 600.2) feature dual fluorophenyl groups. The additional fluorine atoms increase molecular weight and lipophilicity, which may enhance target affinity but reduce aqueous solubility .
Physicochemical Properties
- Key Observations :
- Fluorine substitution generally lowers molecular weight compared to bulkier halogens (e.g., chlorine) or complex heterocycles.
- Multi-fluorinated compounds (e.g., Example 84) exhibit higher melting points, likely due to enhanced crystal packing from fluorine’s electronegativity .
Biological Activity
Overview
1-(3-Fluorophenyl)cyclopent-3-enol is an organic compound notable for its unique structural features, which include a cyclopent-3-enol core substituted with a fluorophenyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure highlights the presence of a fluorine atom on the phenyl ring, which is crucial for its biological interactions.
1-(3-Fluorophenyl)cyclopent-3-enol exhibits biological activity through its interaction with specific molecular targets. The fluorophenyl moiety enhances binding affinity to various enzymes and receptors, influencing biochemical pathways. The precise mechanisms can vary based on the biological context, but generally involve:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, impacting signaling pathways related to various physiological processes.
Antimicrobial Properties
Research indicates that 1-(3-Fluorophenyl)cyclopent-3-enol demonstrates antimicrobial activity against a range of bacteria and fungi. A comparative study showed that derivatives of this compound exhibited significant inhibition zones against common pathogens such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
Case Studies
- Study on Enzyme Interaction : A study explored the interaction of 1-(3-Fluorophenyl)cyclopent-3-enol with acetylcholinesterase, revealing competitive inhibition with a Ki value of 2.5 µM. This suggests potential applications in treating neurodegenerative diseases by enhancing cholinergic signaling.
- Antimicrobial Efficacy : Another study assessed the antimicrobial efficacy of this compound against multi-drug resistant strains, highlighting its potential as a lead compound for developing new antibiotics.
Synthesis and Derivatives
The synthesis of 1-(3-Fluorophenyl)cyclopent-3-enol typically involves cyclization reactions starting from 3-fluorophenylacrylic acid or its derivatives. Variations in synthesis can lead to different derivatives that may exhibit enhanced or altered biological activities.
Common Synthetic Routes:
- Cyclization of Acrylic Acid Derivatives : Utilizing strong bases or acids to facilitate cyclization.
- Functional Group Modification : Post-synthesis modifications can introduce additional functional groups to enhance biological activity.
Comparison with Similar Compounds
The biological activity of 1-(3-Fluorophenyl)cyclopent-3-enol can be compared with other fluorinated cyclopentene derivatives:
| Compound | Biological Activity |
|---|---|
| 1-(2-Fluorophenyl)cyclopent-3-enol | Moderate antimicrobial activity |
| 1-(4-Fluorophenyl)cyclopent-3-enol | Low cytotoxicity |
The position of the fluorine atom significantly influences the compound's reactivity and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
